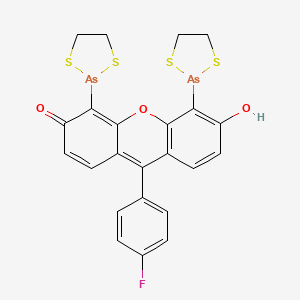

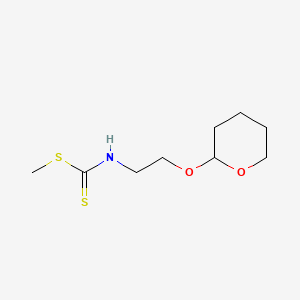

![molecular formula C9H7F3N2O B569401 2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole CAS No. 114164-97-5](/img/structure/B569401.png)

2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique chemical structure that makes it useful in drug discovery, biological studies, and material science.

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation

A significant area of research involving 2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole is its synthesis and subsequent application in various biological evaluations. For instance, a study focused on the microwave-assisted synthesis of benzimidazole derivatives containing a 1,2,4-triazole ring, demonstrating an efficient procedure that yields pure products in a few minutes. These compounds, including derivatives of 2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole, exhibited promising lipase inhibition and antioxidant activities, highlighting their potential in biomedical applications (Menteşe et al., 2013).

Corrosion Inhibition

Another notable application is in the field of corrosion inhibition. Research has shown that benzimidazole derivatives, including the mentioned compound, can effectively inhibit the corrosion of mild steel in sulfuric acid environments. This is achieved through the formation of a protective layer on the metal surface, as evidenced by electrochemical studies and SEM micrographs. The compounds' adsorption characteristics follow the Langmuir adsorption isotherm, suggesting a mixed mode of physisorption and chemisorption (Ammal et al., 2018).

Antimicrobial and Antifungal Screening

In the realm of antimicrobial research, new derivatives of 1H-benzo[d]imidazole, synthesized for their potential applications, have been evaluated for antibacterial and antifungal activities. Some derivatives demonstrated appreciable antifungal activity, providing a basis for the development of new antimicrobial agents (Chakraborty et al., 2014).

Antioxidant and Antimicrobial Activities

Further studies have synthesized new derivatives of 2-Methyl-5-(trifluoromethoxy)-1H-benzo[d]imidazole, evaluating them for antioxidant and antimicrobial activities. Among these, certain compounds showed high activity against pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, emphasizing the compound's utility in developing new therapeutic agents (Bassyouni et al., 2012).

Non-Linear Optical (NLO) Materials

Another groundbreaking application is in the field of non-linear optical materials, where synthesized benzimidazole derivatives have been characterized to evaluate their NLO properties. These studies indicate that altering substituents on the benzimidazole ring affects the molecular hyperpolarizabilities, making these compounds suitable for various NLO device applications (Manikandan et al., 2019).

Eigenschaften

IUPAC Name |

2-methyl-6-(trifluoromethoxy)-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O/c1-5-13-7-3-2-6(4-8(7)14-5)15-9(10,11)12/h2-4H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSROJRWZJKELNS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40653150 |

Source

|

| Record name | 2-Methyl-6-(trifluoromethoxy)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114164-97-5 |

Source

|

| Record name | 2-Methyl-6-(trifluoromethoxy)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40653150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(6S)-6-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,4,5,6,7-hexahydro-2,2-dioxidobenzo[c]thien-1-](/img/no-structure.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B569320.png)

![Acetic acid;ethyl-[ethyl(dihydroxy)silyl]oxy-dihydroxysilane](/img/structure/B569321.png)

![4-Bromo-2-methylbenzo[d]thiazole](/img/structure/B569329.png)

![(6R,7S)-7-(Benzoylamino)-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B569331.png)

![Benzhydryl 3-(chloromethyl)-3,4-dihydroxy-2-(7-oxo-3-phenyl-4-oxa-2,6-diazabicyclo[3.2.0]hept-2-en-6-yl)butanoate](/img/structure/B569335.png)

![tetrasodium;4-[(1E,3E,5Z)-5-[3-carboxylato-5-oxo-1-[(2-sulfophenyl)methyl]pyrazol-4-ylidene]penta-1,3-dienyl]-5-oxido-1-[(2-sulfonatophenyl)methyl]pyrazole-3-carboxylate](/img/structure/B569337.png)

![7H-[1,2]Oxazolo[4,5-c]pyrazolo[1,2-a]pyridazine](/img/structure/B569339.png)